Cas no 1261990-50-4 (3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid)
3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Thiophen-3-yl)-5-trifluoromethylbenzoic acid, 95%
- MFCD18318904
- DTXSID60688580
- 1261990-50-4
- URUDXOWPOOKQAT-UHFFFAOYSA-N
- 3-(Thiophen-3-yl)-5-(trifluoromethyl)benzoic acid
- 3-(THIOPHEN-3-YL)-5-TRIFLUOROMETHYLBENZOIC ACID
- 3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid
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- MDL: MFCD18318904
- Inchi: 1S/C12H7F3O2S/c13-12(14,15)10-4-8(7-1-2-18-6-7)3-9(5-10)11(16)17/h1-6H,(H,16,17)
- InChI Key: URUDXOWPOOKQAT-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1=CC(C(=O)O)=CC(C(F)(F)F)=C1
Computed Properties
- Exact Mass: 272.01188512Da
- Monoisotopic Mass: 272.01188512Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 65.5Ų
3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB325801-5 g |
3-(Thiophen-3-yl)-5-trifluoromethylbenzoic acid, 95%; . |
1261990-50-4 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB325801-5g |
3-(Thiophen-3-yl)-5-trifluoromethylbenzoic acid, 95%; . |
1261990-50-4 | 95% | 5g |
€1159.00 | 2025-02-21 |
3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid Suppliers
3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid
3-(Thiophen-3-YL)-5-trifluoromethylbenzoic Acid: A Comprehensive Overview
3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid, identified by the CAS number 1261990-50-4, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a thiophene ring and a trifluoromethyl group. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid involves a series of carefully designed reactions, including Friedel-Crafts acylation and subsequent functionalization steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the overall yield. These developments are particularly important for scaling up production to meet the growing demand in both academic and industrial settings.
One of the most notable aspects of this compound is its biological activity. Studies have shown that 3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid exhibits potent anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. Researchers have also explored its potential as a modulator of various cellular pathways, including those involved in neurodegenerative diseases and cancer. The trifluoromethyl group, in particular, has been found to enhance the compound's bioavailability and stability, which are critical factors for drug design.
In addition to its pharmacological applications, 3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid has found utility in materials science. Its ability to form stable metal complexes has led to its use in catalysis and sensor technologies. Recent research has focused on optimizing these applications by modifying the compound's structure to improve its performance under various conditions.
The environmental impact of synthesizing and using 3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid is another area of active investigation. Scientists are exploring greener synthesis routes and evaluating the compound's biodegradability to ensure sustainable practices. These efforts align with global initiatives aimed at reducing chemical waste and promoting eco-friendly technologies.
In conclusion, 3-(Thiophen-3-YL)-5-trifluoromethylbenzoic acid, with its CAS number 1261990-50-4, stands as a testament to the progress in modern chemistry. Its versatile properties and wide-ranging applications underscore its importance in both scientific research and industrial development. As ongoing studies continue to uncover new potentials, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.
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